2-Hydrazinyl-6-methylpyrazine

Descripción

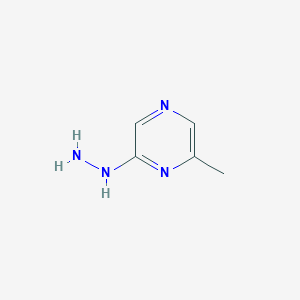

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-7-3-5(8-4)9-6/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATYMXZXBKVLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623458 | |

| Record name | 2-Hydrazinyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19848-57-8 | |

| Record name | 2-Hydrazinyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 6 Methylpyrazine and Its Derivatives

Established Synthetic Routes for 2-Hydrazinyl-6-methylpyrazine

The formation of this compound is accomplished through well-documented synthetic pathways. These routes are broadly categorized into nucleophilic substitution reactions and cyclocondensation approaches, each offering distinct advantages in the synthesis of the target molecule and its derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and represents a common method for the synthesis of hydrazinyl-substituted heteroaromatic compounds. This approach involves the displacement of a leaving group, typically a halogen, from the pyrazine (B50134) ring by a hydrazine (B178648) nucleophile.

A primary and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloro-5-methylpyrazine (B1367138) with hydrazine hydrate (B1144303). In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the carbon atom bearing the chlorine atom on the pyrazine ring. This leads to the displacement of the chloride ion and the formation of the desired this compound.

The reaction is typically carried out in a suitable solvent, and the conditions can be tailored to optimize the yield. While specific data for this exact reaction is not extensively detailed in publicly available literature, analogous reactions with other chloropyridines and chloropyridazines provide a strong basis for the expected reaction conditions and outcomes. For instance, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate is often performed in an alcohol or alcohol-amine solvent system at elevated temperatures, typically under reflux, for several hours. The molar ratio of hydrazine hydrate to the chloro-heterocycle is generally in excess to ensure complete reaction and to act as a scavenger for the hydrogen halide byproduct.

Table 1: Analogous Nucleophilic Substitution Reactions with Hydrazine Hydrate

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2,3-Dichloropyridine | Hydrazine hydrate, N,N-dimethylpropanolamine, 130°C, 10 hours | 3-Chloro-2-hydrazinopyridine (B1363166) | 95 |

| p-Nitro-aryl fluorides | Hydrazine hydrate, FeO(OH)@C catalyst, EtOH, -25°C | p-Nitro-aryl hydrazines | 96 |

This table presents data from analogous reactions to illustrate typical conditions and yields for the synthesis of hydrazinyl-N-heterocycles via nucleophilic substitution.

Cyclocondensation Approaches

Cyclocondensation reactions provide an alternative pathway to the pyrazine ring system. These methods involve the formation of the heterocyclic ring from acyclic precursors. While direct cyclocondensation to form this compound is less commonly documented, related strategies can be envisioned.

The classical synthesis of pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To adapt this for the synthesis of a hydrazinylpyrazine, a precursor containing both a primary amine and a hydrazine (or a protected hydrazine) moiety would be required to react with a suitable 1,2-dicarbonyl compound. For instance, the condensation of aminoguanidine (B1677879) with α-oxoaldehydes like glyoxal (B1671930) or methylglyoxal (B44143) leads to the formation of 3-amino-1,2,4-triazine derivatives, which are a different class of heterocycles. This highlights that the choice of the diamine and dicarbonyl precursors is critical to direct the cyclization towards the desired pyrazine ring.

A hypothetical cyclocondensation route to a precursor of this compound could involve the reaction of a compound like 1-amino-2-hydrazinoethane with methylglyoxal. However, the regioselectivity of such a reaction would need to be carefully controlled to ensure the formation of the desired pyrazine isomer. The synthesis of the pyrazine ring itself is a well-established process, often involving the self-condensation of α-aminoketones or the reaction of 1,2-diamines with 1,2-dicarbonyls.

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, particularly through the nucleophilic substitution route, several parameters can be adjusted.

Temperature Control

Temperature is a key parameter that significantly influences the rate and outcome of chemical reactions. In the context of the nucleophilic aromatic substitution of 2-chloro-5-methylpyrazine with hydrazine hydrate, controlling the temperature is crucial for achieving a high yield and purity.

Generally, increasing the reaction temperature accelerates the rate of nucleophilic substitution. However, excessively high temperatures can lead to the formation of undesired byproducts through side reactions or decomposition of the starting materials or product. For the synthesis of similar hydrazinyl-N-heterocycles, reactions are often carried out at elevated temperatures, such as refluxing in a suitable solvent. For example, the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine and hydrazine hydrate is conducted at 130°C. In contrast, a catalyzed hydrazine substitution of p-nitro-aryl fluorides was optimized at a much lower temperature of -25°C to achieve high selectivity and yield. This indicates that the optimal temperature is highly dependent on the specific substrates and any catalysts used. The yield of pyrazine synthesis, in general, has been shown to increase with higher temperatures, but this must be balanced against the potential for increased side product formation. Careful monitoring and control of the reaction temperature are therefore essential to drive the reaction to completion efficiently while maintaining the integrity of the desired this compound product.

Table 2: Effect of Temperature on Analogous Hydrazine Substitution Reactions

| Substrate | Catalyst/Solvent | Temperature (°C) | Outcome |

| p-Nitro-aryl fluorides | FeO(OH)@C / EtOH | -25 | High yield and selectivity |

| 2,3-Dichloropyridine | N,N-dimethylpropanolamine | 130 | High yield (95%) |

This table illustrates the significant impact of temperature on the outcome of nucleophilic substitution reactions with hydrazine, based on analogous systems.

Solvent Selection

The choice of solvent is a critical parameter in the synthesis of hydrazinyl-azines, such as this compound, which is typically prepared via nucleophilic aromatic substitution of a corresponding halopyrazine (e.g., 2-chloro-6-methylpyrazine) with hydrazine. The solvent must be capable of dissolving the reactants and facilitating the reaction, often at elevated temperatures, without participating in side reactions.

Commonly employed solvents for this type of transformation include:

Alcohols: C1-C4 alcohols such as methanol, ethanol (B145695), or n-butanol are frequently used. They are effective at dissolving hydrazine hydrate and the pyrazine substrate. For instance, the reaction of 2-chlorobenzaldehyde (B119727) with excess hydrazine hydrate proceeds efficiently in ethanol upon heating orgsyn.org.

Amides: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can also be utilized.

Alcohol Amines: Solvents such as N,N-dimethylpropanolamine have been reported in the synthesis of related hydrazinopyridine derivatives, indicating their potential applicability google.com.

The selection of the solvent can influence reaction rates and yields. For the reaction of 2,3-dichloropyridine with hydrazine hydrate, various solvents including alcohols and alcohol amines were found to be effective, highlighting the versatility in solvent choice for such nucleophilic substitutions google.com.

Catalytic Systems

While the initial synthesis of this compound from a halopyrazine does not typically require catalysis, the subsequent derivatization reactions, particularly the formation of hydrazones, often employ catalysts to enhance reaction rates.

Hydrazone formation is a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). The reaction is generally reversible and can be slow under neutral conditions, necessitating the use of a catalyst to achieve reasonable reaction times and yields nih.govnih.gov.

Acidic Catalysis (e.g., HCl, Acetic Acid)

Acid catalysis is the most common and effective method for promoting hydrazone formation. The acid protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine. The reaction rate as a function of pH typically follows a bell-shaped curve, with the maximum rate often observed around pH 4 nih.gov.

Acetic Acid (AcOH): A catalytic amount of acetic acid is frequently added to the reaction mixture. It serves as a proton source to activate the carbonyl compound. For example, in the synthesis of alkynyl hydrazones from 2-oxo-3-butynoates and hydrazine, acetic acid was identified as an effective catalyst organic-chemistry.org. It is also used in the final cyclization step for the formation of certain pyrimidotriazines from hydrazone precursors researchgate.net.

Hydrochloric Acid (HCl): Mineral acids like HCl can also be used, often in small quantities, to lower the pH of the reaction medium and accelerate the condensation.

The general mechanism involves a proton-catalyzed nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the stable C=N bond of the hydrazone.

Synthesis of this compound Derivatives

The hydrazinyl moiety in this compound is a versatile functional group that serves as a key building block for the synthesis of a wide array of derivatives. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, enabling reactions with various electrophiles.

Formation of Hydrazones

The most common derivatization of this compound involves its reaction with aldehydes and ketones to form hydrazones. This reaction proceeds via a condensation mechanism where the nucleophilic -NH2 group of the hydrazine attacks the electrophilic carbonyl carbon, ultimately forming a carbon-nitrogen double bond (C=N) and eliminating a molecule of water khanacademy.org.

Reaction with Aromatic Carbonyl Compounds

The reaction of hydrazinyl-heterocycles with aromatic aldehydes and ketones is a well-established method for synthesizing arylhydrazones. These reactions are typically conducted by refluxing the hydrazine derivative and the carbonyl compound in a suitable solvent, often with acid catalysis.

In a study analogous to the reactivity of this compound, 6-hydrazinyluracil was reacted with a variety of substituted aromatic aldehydes in ethanol. The reactions proceeded smoothly to afford the corresponding N'-[(aryl)methylidene]hydrazinyl derivatives in good yields researchgate.net. This demonstrates the general applicability of this reaction for preparing a library of derivatives from a common hydrazinyl-heterocycle precursor.

| Aromatic Aldehyde | Substituent (Ar) | Reaction Conditions | Resulting Hydrazone Structure |

|---|---|---|---|

| Benzaldehyde | -H | Ethanol, Room Temperature | Pyrimidinyl-NH-N=CH-Ph |

| 4-Methylbenzaldehyde | -CH₃ | Ethanol, Room Temperature | Pyrimidinyl-NH-N=CH-(p-tolyl) |

| 4-Methoxybenzaldehyde | -OCH₃ | Ethanol, Room Temperature | Pyrimidinyl-NH-N=CH-(p-anisyl) |

| 4-Chlorobenzaldehyde | -Cl | Ethanol, Room Temperature | Pyrimidinyl-NH-N=CH-(p-chlorophenyl) |

| 4-Nitrobenzaldehyde | -NO₂ | Ethanol, Room Temperature | Pyrimidinyl-NH-N=CH-(p-nitrophenyl) |

Derivatization for Heterocyclic Ring Formation

The hydrazinyl group and the hydrazones derived from this compound are valuable intermediates for the construction of fused heterocyclic ring systems. These reactions typically involve intramolecular or intermolecular cyclization to form stable five- or six-membered rings fused to the pyrazine core.

Formation of Pyrazolo[1,5-a]pyrazines: The reaction of a 2-hydrazinylazine with a 1,3-dicarbonyl compound is a classical method for constructing a fused pyrazole (B372694) ring. For example, the cyclocondensation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyls or β-dicarbonyl compounds leads to the formation of annulated pyrazole systems ias.ac.in. By analogy, reacting this compound with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) would be expected to yield derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) ring system.

Formation of Triazolopyrazines: Fused triazole rings can also be synthesized. The 1,2,4-triazolo[4,3-a]pyrazine scaffold, for instance, is an important heterocyclic system nih.gov. The synthesis of this ring system can be achieved through the cyclization of a 2-hydrazinylpyrazine (B104995) precursor. This typically involves reacting the hydrazine with a one-carbon synthon, such as formic acid or an orthoester, followed by oxidative cyclization, or by reacting it with a reagent that provides a C-N unit, like cyanogen (B1215507) bromide. These reactions lead to the formation of a five-membered triazole ring fused to the pyrazine core, creating a more complex and rigid heterocyclic structure.

Synthesis of Thiosemicarbazides

Thiosemicarbazides are valuable intermediates in the synthesis of numerous heterocyclic compounds and are known for their biological activities. researchgate.net The primary method for synthesizing thiosemicarbazide (B42300) derivatives involves the reaction of a hydrazine compound with an isothiocyanate. researchgate.netnih.gov

In this context, this compound serves as the hydrazine-containing starting material. The synthesis proceeds via the nucleophilic addition of the terminal amino group of the hydrazinyl moiety to the electrophilic carbon atom of an isothiocyanate (R-N=C=S). This reaction is typically carried out in a suitable solvent, such as ethanol. nih.gov The process is generally straightforward and leads to the formation of the corresponding N-substituted thiosemicarbazide. The reaction is chemoselective, with the isothiocyanate preferentially reacting with the more nucleophilic hydrazinyl -NH2 group. researchgate.net

The general reaction scheme is as follows:

Step 1: this compound is dissolved in a solvent.

Step 2: An appropriate aryl or alkyl isothiocyanate is added to the solution.

Step 3: The reaction mixture is typically stirred, sometimes with heating, to facilitate the formation of the thiosemicarbazide product.

This method allows for the creation of a diverse library of thiosemicarbazide derivatives by varying the substituent (R-group) on the isothiocyanate.

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

| This compound | Alkyl/Aryl Isothiocyanate (R-NCS) | 1-(6-methylpyrazin-2-yl)-4-(alkyl/aryl)thiosemicarbazide | Ethanol, Reflux |

Synthesis of Triazines

Triazines are a class of nitrogen-containing heterocyclic compounds with three nitrogen atoms in a six-membered aromatic ring. globalscitechocean.com Derivatives of 1,3,5-triazine (B166579) (s-triazine) can be synthesized from hydrazinyl precursors. A common strategy involves the reaction of a 2-hydrazinyl-substituted triazine with aldehydes or ketones to form hydrazone derivatives. nih.gov

Applying this principle to this compound, it can be reacted with various aldehydes to form Schiff bases or hydrazones. These intermediates can then be involved in further cyclization reactions to form more complex heterocyclic systems containing a triazine ring, or the pyrazine itself can be a substituent on a pre-formed triazine core.

A relevant synthetic pathway starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a low-cost and ideal starting material for stepwise nucleophilic substitution. nih.gov While not a direct synthesis from this compound, related structures like 6-hydrazinyl-1,3,5-triazine derivatives are synthesized and then modified. nih.govresearchgate.net For instance, a hydrazinyl group on a core ring structure is often condensed with an aldehyde. nih.gov

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can also be achieved via a one-pot acceptorless dehydrogenative methodology from primary alcohols and amidines, catalyzed by supported platinum nanoparticles. rsc.org

| Starting Material Class | Reagent Class | Intermediate/Product Class | Key Reaction Type |

| Hydrazinyl-substituted heterocycle | Aldehyde / Ketone | Hydrazone derivative | Condensation |

| Primary Alcohol + Amidine | Pt/Al2O3 catalyst | 1,3,5-Triazine derivative | Dehydrogenative Cyclization |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are widely studied due to their significant pharmacological properties. nih.gov The most prominent and historically significant method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govyoutube.commdpi.com This is often referred to as the Knorr pyrazole synthesis.

In this synthesis, this compound would act as the hydrazine component. The reaction involves the condensation of the hydrazine with a β-dicarbonyl compound, such as acetylacetone or other 1,3-diketones. The reaction typically proceeds in two steps: initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. youtube.com

The general reaction pathway is:

Step 1: Condensation of one of the hydrazinyl nitrogen atoms with one of the carbonyl groups of the 1,3-dicarbonyl compound.

Step 2: Intramolecular attack of the second hydrazinyl nitrogen on the remaining carbonyl group.

Step 3: Dehydration to form the final aromatic pyrazole ring.

This method is highly versatile, allowing for the synthesis of a wide array of polysubstituted pyrazoles by selecting different 1,3-dicarbonyl compounds. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 Class | Product Class | Common Catalyst/Solvent |

| This compound | 1,3-Diketone | 1-(6-methylpyrazin-2-yl)-[3,5-disubstituted]-pyrazole | Acidic medium (e.g., Acetic Acid), Ethanol |

| This compound | α,β-Unsaturated Ketone | Pyrazoline (intermediate), then Pyrazole | Varies; may require subsequent oxidation |

Industrial Production Methods for Pyrazine Derivatives

Pyrazine derivatives are of significant industrial importance, particularly in the flavor, fragrance, and pharmaceutical sectors. unimas.my Their production methods range from traditional chemical synthesis to modern biotechnological approaches. tuwien.ac.atresearchgate.net

Industrially, a common method for synthesizing pyrazines is the condensation of an ethylenediamine (B42938) with a vicinal diol, such as propylene (B89431) glycol, often utilizing heterogeneous catalysts. nih.gov Another standard protocol is the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov More sustainable and atom-economical methods are continually being developed, including metal-catalyzed multicomponent coupling or cyclization reactions. nih.gov For instance, manganese and ruthenium pincer complexes have been employed as catalysts for the dehydrogenative coupling of amino alcohols to form symmetrical pyrazines, generating only hydrogen gas and water as byproducts. nih.gov

In the flavor and fragrance industry, alkylpyrazines are highly valued for their nutty, roasty, and earthy aromas reminiscent of coffee and cocoa. tuwien.ac.atresearchgate.net These compounds can be produced through several routes:

Chemical Synthesis: Often involves the amination of 1,2-diketones followed by dimerization and condensation. researchgate.net

Extraction from Natural Sources: Pyrazines can be extracted from raw or roasted foods like coffee beans, nuts, and vegetables, though concentrations are often low, making the process costly. tuwien.ac.atresearchgate.net

Biotechnological Methods: Fermentation by microorganisms (e.g., Bacillus subtilis) or biocatalytic synthesis using enzymes like aminotransferases are increasingly popular. unimas.myresearchgate.net These "natural" production methods are driven by consumer demand for natural ingredients and can be more efficient than extraction from plant sources. tuwien.ac.at

The choice of production method significantly impacts the final product's cost and regulatory classification (i.e., "synthetic" vs. "natural"). tuwien.ac.at

| Production Method | Key Reactants/Precursors | Typical Products | Industry Application |

| Chemical Condensation | Ethylenediamine, Vicinal diols | Substituted Pyrazines | General Chemicals, Pharmaceuticals |

| Dehydrogenative Coupling | Amino alcohols, Diamines, Diols | Symmetrical Pyrazines, Quinoxalines | General Chemicals, Pharmaceuticals |

| Natural Extraction | Coffee beans, Cocoa beans, Nuts | Alkylpyrazines | Flavor & Fragrance |

| Fermentation/Biocatalysis | Amino acids, Sugars | Alkylpyrazines | Flavor & Fragrance |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Hydrazinyl-6-methylpyrazine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to provide a comprehensive structural profile.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of individual protons and carbons.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For this compound, distinct signals are expected for the protons of the methyl group, the pyrazine (B50134) ring, and the hydrazinyl moiety.

Hydrazine (B178648) Protons (N-H): The protons of the hydrazinyl group (-NHNH₂) are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange. In the related dicarbonitrile derivative, two broad singlets corresponding to the two NH protons were observed at approximately 10.05 ppm and 8.46 ppm in CDCl₃. googleapis.com The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.

Pyrazine Ring Protons: The pyrazine ring of this compound contains two aromatic protons. These would typically appear as singlets or doublets in the aromatic region of the spectrum (typically δ 8.0-8.5 ppm), similar to those observed for other substituted pyrazines. chemicalbook.com

Methyl Protons (-CH₃): The protons of the methyl group attached to the pyrazine ring are expected to produce a sharp singlet in the aliphatic region of the spectrum. For the dicarbonitrile derivative, this signal was observed at 2.52 ppm. googleapis.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound and a Related Derivative

| Proton Type | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 5-(2-(p-tolyl)hydrazinyl)-6-methylpyrazine-2,3-dicarbonitrile googleapis.com |

|---|---|---|

| Hydrazine (NH) | Variable, broad | 10.05 (bs, 1H), 8.46 (bs, 1H) |

| Pyrazine (C-H) | ~8.0 - 8.5 | N/A (positions substituted) |

Note: 'bs' denotes a broad singlet, 's' denotes a singlet. Data for the derivative was recorded in CDCl₃.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region (δ 130-160 ppm). The carbon atom directly attached to the electron-donating hydrazinyl group (C2) would likely appear more upfield compared to the other ring carbons. In the related dicarbonitrile derivative, the pyrazine ring carbons were observed between δ 114.8 ppm and 153.6 ppm. googleapis.com

Methyl Carbon: The carbon of the methyl group will appear in the upfield, aliphatic region of the spectrum, typically around δ 20-25 ppm. For the dicarbonitrile derivative, this signal was recorded at 21.3 ppm. googleapis.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound and a Related Derivative

| Carbon Type | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 5-(2-(p-tolyl)hydrazinyl)-6-methylpyrazine-2,3-dicarbonitrile googleapis.com |

|---|---|---|

| Pyrazine (C-N) | ~145 - 160 | 153.6, 149.9, 147.0 |

| Pyrazine (C-H) | ~130 - 145 | N/A (positions substituted) |

Note: Data for the derivative was recorded in DMSO-d₆.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms within a molecule. It is particularly useful for confirming stereochemistry and conformational details. For a relatively rigid molecule like this compound, a NOESY experiment would show correlations between protons that are close to each other in space, even if they are not directly connected by bonds. For example, a NOESY spectrum could confirm the proximity of the methyl group protons to the adjacent proton on the pyrazine ring.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, although it is less common due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope. wikipedia.orghuji.ac.il For this compound, four distinct nitrogen signals would be expected: two for the pyrazine ring nitrogens and two for the hydrazinyl group nitrogens. The chemical shifts would provide valuable information about the electronic environment and hybridization of the nitrogen atoms. For example, studies on hydrazine and its metabolites have shown distinct chemical shifts for the hydrazido nitrogen atoms. nih.gov ¹⁵N NMR is particularly useful for studying tautomerization in nitrogen heterocycles. wikipedia.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique applicable to fluorinated derivatives of this compound. huji.ac.il If a fluorine atom were introduced into the molecule, for instance, on the pyrazine ring or as part of a trifluoromethyl group, ¹⁹F NMR would provide a clean spectrum with a wide range of chemical shifts, making it an excellent tool for monitoring reactions and confirming the structure of fluorinated analogues. nih.govnih.gov

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing characteristic absorption bands for different functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorptions for the N-H bonds of the hydrazine group, the C-H bonds of the methyl group and the pyrazine ring, and the C=N and C=C bonds within the aromatic ring.

N-H Stretching: The hydrazinyl group should exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Primary amines and hydrazines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) typically occur in the 1400-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the hydrazine group is expected around 1600 cm⁻¹.

In the IR spectrum of the related 5-(2-(p-tolyl)hydrazinyl)-6-methylpyrazine-2,3-dicarbonitrile, characteristic bands were observed at 3314 and 3285 cm⁻¹ for the N-H groups, and at 1599, 1549, and 1485 cm⁻¹ for the pyrazine ring. googleapis.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3400 (typically two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, allowing for the calculation of an exact molecular formula. This high level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, in the analysis of a related pyrazine derivative, 3-amino-N-phenylpyrazine-2-carboxamide, HRMS (TOF MS ESI) analysis showed a peak with an m/z of 215.0922 [M+H]⁺, which closely matched the calculated m/z of 215.0933 for its molecular formula, C₁₁H₁₁N₄O⁺, thereby confirming its identity. imist.ma A similar level of accuracy would be expected for this compound, providing definitive confirmation of its molecular formula, C₅H₈N₄.

In mass spectrometry, the molecular ion (M⁺), formed by the initial ionization of the molecule, is often energetically unstable and breaks down into smaller, characteristic fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. libretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve:

α-Cleavage: The bond alpha to the nitrogen atoms is a common point of cleavage in amines. miamioh.edu This could lead to the loss of the methyl group (a loss of 15 mass units) or cleavage within the hydrazinyl moiety.

Loss of Small Molecules: Fragmentation may occur through the loss of stable neutral molecules. The hydrazinyl group could lead to the loss of ammonia (B1221849) (NH₃) or diazene (N₂H₂).

Ring Cleavage: The pyrazine ring itself can fragment. Pyrazine, the parent compound, shows major fragments at m/z 53 and 26, corresponding to the loss of HCN and subsequent fragmentation. nist.gov Similar ring fragmentation would be expected for its derivatives.

The relative abundance of these fragment ions, particularly the most abundant ion known as the base peak, helps in elucidating the molecule's structure. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Aromatic heterocyclic molecules like pyrazine display characteristic absorption bands corresponding to n→π* and π→π* transitions. montana.edu

The absorption spectrum of a compound can be significantly influenced by the solvent in which it is dissolved. youtube.com Pyrazine derivatives typically exhibit two main absorption bands: a less intense band at longer wavelengths (around 320-380 nm) attributed to the n→π* transition of non-bonding electrons on the nitrogen atoms, and a more intense band at shorter wavelengths (around 220-270 nm) from π→π* transitions within the aromatic ring. montana.eduresearchgate.net The exact position of these absorption maxima (λmax) depends on the solvent's nature (protic or aprotic).

The table below shows representative absorption maxima for pyrazine in different solvent types, which serves as a model for the expected behavior of this compound.

| Solvent Type | Solvent Example | Transition | Expected λmax (nm) |

| Aprotic (Non-polar) | Cyclohexane | n→π | ~328 |

| π→π | ~260 | ||

| Protic (Polar) | Water | n→π | ~320 |

| π→π | ~257 |

Data based on analogous behavior of pyrazine. montana.edu

The polarity of the solvent can cause shifts in the absorption maxima, known as solvatochromism. These shifts provide insight into the nature of the electronic transition.

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength (higher energy). The n→π* transitions of N-heterocycles like pyrazine and pyridine (B92270) typically undergo a hypsochromic shift in polar, protic solvents such as water or ethanol (B145695). montana.edulibretexts.org This occurs because the lone pair of electrons on the nitrogen atoms can form hydrogen bonds with the protic solvent, which stabilizes the non-bonding (n) orbital in the ground state more than the excited π* state. libretexts.org This increased stabilization widens the energy gap for the transition, resulting in absorption at a higher energy (shorter wavelength). youtube.com

Bathochromic Shift (Red Shift): This is a shift to a longer wavelength (lower energy). For π→π* transitions, polar solvents often cause a bathochromic shift. libretexts.org This is because the excited state (π*) is generally more polar than the ground state (π) and is therefore more stabilized by interactions with a polar solvent, reducing the energy gap for the transition. libretexts.org

Therefore, when moving from a non-polar solvent like hexane to a polar solvent like ethanol, the UV-Vis spectrum of this compound is expected to show a blue shift for its n→π* band and a red shift for its π→π* band.

Temperature and pH Dependence of Absorption Spectra

The ultraviolet-visible (UV-Vis) absorption spectra of chemical compounds are often sensitive to environmental factors such as temperature and pH. For heterocyclic compounds like pyrazine derivatives, changes in these parameters can alter the electronic transitions within the molecule, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Studies on related heterocyclic compounds demonstrate these dependencies. For instance, the absorption spectra of aqueous solutions of certain pyridine derivatives have been recorded at various temperatures and pH values. researchgate.net Such analyses allow for the calculation of important parameters like protonation constants. Generally, altering the pH of a solution can change the protonation state of a molecule containing basic nitrogen atoms, as found in the pyrazine ring and the hydrazinyl group. This can significantly affect the electronic structure and, consequently, the absorption spectrum. pku.edu.cn For example, decreasing the pH of a solution containing o-Methyl Red from 13.1 to 0.5 results in a red shift of the maximum absorption peak from 430 nm to 520 nm. pku.edu.cn

Similarly, temperature can influence the conformation of molecules and their interactions with solvent molecules, which can also be reflected in the UV-Vis spectrum. researchgate.net While specific studies detailing the temperature and pH dependence for this compound are not prevalent, the principles observed in structurally similar compounds suggest that its spectral properties would be similarly influenced by these environmental conditions.

X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is crucial for a complete structural elucidation.

For example, the crystal and molecular structure of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, was determined by X-ray diffraction and quantum chemical DFT analysis. nih.gov The study revealed a monoclinic crystal system with the space group C2/c. nih.gov In such structures, intermolecular forces like hydrogen bonds play a significant role in the formation of the crystal lattice. nih.gov In another example, the analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile revealed a supramolecular structure featuring N−H···N, N−H···O, and C−H···O hydrogen bonds. researchgate.net

This technique is essential for confirming the exact conformation of the molecule and understanding how molecules pack together in the solid state. Although a specific crystal structure for this compound is not detailed in the provided sources, X-ray crystallography remains the definitive method for its structural determination.

Computational Chemistry for Molecular Understanding

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool to complement experimental findings. These theoretical calculations provide a deeper understanding of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.netnih.gov It has proven to be a reliable tool for achieving a balance between computational cost and accuracy, especially for medium-sized organic molecules. imist.ma DFT calculations are employed to optimize molecular geometries and predict a wide range of molecular and electronic properties. imist.maresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used as it provides high precision in predicting both structural and electronic properties. imist.ma

Prediction of Vibrational Spectra

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes. nih.gov These theoretical predictions are invaluable for interpreting experimental FT-IR and FT-Raman spectra. chemrxiv.org The vibrational assignments of the wavenumbers are often proposed based on the potential energy distribution (PED). chemrxiv.org For instance, in a study of a related pyridine derivative, IR and Raman wavenumbers were calculated for the optimized geometry of a possible monomer and a dimer model to understand the effects of hydrogen bonding. nih.gov

Calculation of Electronic Properties

DFT is extensively used to calculate key electronic properties that govern a molecule's behavior. imist.ma These properties include atomic charges, the distribution of electronic density, molecular electrostatic potentials (MEP), and dipole moments. imist.ma The MEP analysis, for example, helps in identifying the regions of a molecule that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net Such calculations provide comprehensive insights into the structural and electronic characteristics of hydrazine and pyrazine derivatives, highlighting their potential applications. imist.ma

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which a molecule accepts electrons, determining its electrophilicity. youtube.comyoutube.com

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is performed to understand the possible charge transfer taking place within the molecule. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity/basicity). The primary orbital involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity/acidity). The primary orbital involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity, low kinetic stability, and high polarizability. A large gap implies high stability. |

Prediction of Nucleophilic and Electrophilic Sites

The reactivity of this compound, specifically its propensity to engage in chemical reactions, can be predicted by identifying its nucleophilic (electron-rich) and electrophilic (electron-poor) sites. Computational methods such as the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are invaluable for this purpose.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative electrostatic potential, indicating nucleophilic character, are anticipated around the nitrogen atoms of the pyrazine ring and the terminal nitrogen of the hydrazinyl group due to the presence of lone pairs of electrons. Conversely, areas with positive electrostatic potential, suggesting electrophilic sites, are expected around the hydrogen atoms attached to the hydrazinyl group and to a lesser extent, the carbon atoms of the pyrazine ring.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). It is predicted that the HOMO of this compound would be predominantly localized on the hydrazinyl moiety and the pyrazine nitrogens, confirming these as the primary nucleophilic centers. The LUMO is likely to be distributed across the pyrazine ring, rendering it susceptible to attack by nucleophiles.

| Table 1: Predicted Nucleophilic and Electrophilic Sites of this compound | | :--- | | This table presents illustrative data based on the general principles of computational chemistry for similar heterocyclic compounds, as specific experimental or computational studies on this compound are not readily available. | | Site Type | Predicted Location | Theoretical Basis | | Nucleophilic | Pyrazine ring nitrogen atoms | High negative charge density (from MEP), significant contribution to HOMO | | | Terminal nitrogen of the hydrazinyl group | High negative charge density (from MEP), significant contribution to HOMO | | Electrophilic | Hydrogen atoms of the hydrazinyl group | Positive electrostatic potential (from MEP) | | | Carbon atoms of the pyrazine ring | Contribution to the LUMO |

Acid Dissociation Constant (pKa) Predictions

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods can be used to predict the pKa values of different functional groups within a molecule, which is crucial for understanding its ionization state at various pH levels. The ionization state, in turn, influences properties like solubility, bioavailability, and receptor-binding affinity.

In this compound, several sites can potentially be protonated or deprotonated. The nitrogen atoms of the pyrazine ring and the hydrazinyl group are basic and can accept protons. The N-H protons of the hydrazinyl group are acidic and can be donated. Computational pKa predictions would involve calculating the free energy changes associated with these proton transfer reactions. The basicity of the pyrazine nitrogens is expected to be similar to that of other pyrazine derivatives, while the basicity of the hydrazinyl group will be influenced by the electronic effects of the attached pyrazine ring.

| Table 2: Predicted pKa Values for the Ionizable Groups of this compound | | :--- | | This table provides hypothetical pKa values based on known values for pyrazine and hydrazine derivatives, as specific experimentally determined or computationally predicted pKa values for this compound are not available in the reviewed literature. | | Ionizable Group | Predicted pKa Range (for the conjugate acid) | Comments | | Pyrazine Ring Nitrogens | 0.5 - 2.5 | The basicity of the pyrazine nitrogens is relatively low. | | Hydrazinyl Group | 7.5 - 8.5 | The terminal nitrogen of the hydrazinyl group is expected to be the most basic site in the molecule. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics and intermolecular interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein.

Solvation Effects

The interaction of this compound with solvent molecules, a process known as solvation, is critical to its behavior in solution. MD simulations can explicitly model the surrounding solvent (typically water) to study the structure and dynamics of the solvation shell. By analyzing the simulation trajectory, properties such as the radial distribution function of solvent molecules around the solute can be determined, revealing the nature and strength of solute-solvent interactions, including hydrogen bonding between the hydrazinyl and pyrazine nitrogens and water molecules. This information is fundamental to understanding the compound's solubility.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET profiling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic and toxicological properties. doaj.orgnih.gov These predictive models are typically built on the analysis of large datasets of known drugs and chemicals.

Estimation of Pharmacokinetic Properties

A variety of computational tools are available to estimate the pharmacokinetic properties of this compound. japsonline.comnih.gov These tools predict parameters related to absorption (e.g., intestinal absorption, cell permeability), distribution (e.g., plasma protein binding, ability to cross the blood-brain barrier), metabolism (e.g., potential for inhibition of cytochrome P450 enzymes), and excretion. japsonline.comnih.gov Such predictions are derived from the molecule's structural and physicochemical properties. For pyrazine derivatives, in silico ADMET screening is a common practice to identify candidates with favorable drug-like properties. doaj.orgresearchgate.net

| Table 3: Illustrative Predicted ADMET Profile for this compound | | :--- | | The following table presents a hypothetical ADMET profile for this compound based on typical predictions for small molecule drug candidates with similar structural features. Specific in silico ADMET predictions for this compound are not available in the cited literature. | | Property | Predicted Outcome | Significance | | Absorption | | | | Human Intestinal Absorption | Good | Likely to be well-absorbed orally. | | Caco-2 Permeability | Moderate | Suggests reasonable intestinal cell membrane permeability. | | Distribution | | | | Plasma Protein Binding | Moderate to High | The extent of binding will influence its free concentration and distribution. | | Blood-Brain Barrier Permeation | Low | Unlikely to have significant central nervous system effects. | | Metabolism | | | | CYP450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions involving this enzyme. | | Toxicity | | | | AMES Mutagenicity | Negative | Low likelihood of being mutagenic. | | hERG Inhibition | Low Risk | Low potential for causing cardiac arrhythmias. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, providing a means to correlate the chemical structure of a compound with its biological activity. For pyrazine derivatives, including this compound, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

QSAR analyses on pyrazine derivatives have been conducted to elucidate the structural requirements for various biological activities, such as antiproliferative effects. nih.govsemanticscholar.org These studies often employ computational methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. nih.govsemanticscholar.orgresearchgate.net The descriptors used in these models can be varied, encompassing electronic, steric, and hydrophobic properties. For instance, in a study on 8-amino-imidazo[1,5-a]pyrazine derivatives, 3D-QSAR models were developed using Gaussian and field-based techniques to identify key descriptors that enhance biological activity. japsonline.com Such models demonstrated statistical validity with high correlation coefficients. japsonline.com

The predictive power of QSAR models is crucial for the virtual screening of new compounds, allowing for the identification of candidates with potentially improved activity. nih.govsemanticscholar.org For pyrazine derivatives, descriptors such as Natural Bond Orbital (NBO) charges, bond lengths, dipole moments, and heats of formation have been calculated and correlated with biological activities. nih.govsemanticscholar.org The goal is to establish a clear relationship between a molecule's physicochemical properties and its bioactivity, which can then be used to design novel compounds with enhanced therapeutic effects. ijournalse.orgresearchgate.net

A study on thieno[3,2-d]pyrimidine derivatives, which share heterocyclic structural motifs with pyrazines, successfully used CoMFA (q² = 0.436, r² = 0.937) and CoMSIA (q² = 0.706, r² = 0.947) models to investigate structure-activity relationships for cytotoxic activities. nih.gov These 3D-QSAR models provide valuable insights for the rational design of new potent and selective cytotoxic agents. nih.gov While direct QSAR studies on this compound are not extensively documented in the provided results, the methodologies applied to similar pyrazine and hydrazine-containing structures provide a robust framework for predicting its potential biological activities.

Table 1: Examples of QSAR Model Parameters for Pyrazine and Related Derivatives

| QSAR Model Type | Compound Class | Key Descriptors | Statistical Parameters | Predicted Activity |

|---|---|---|---|---|

| 3D-QSAR (Gaussian-based) | 8-Amino-imidazo[1,5-a]pyrazines | Steric, Electrostatic, Hydrophobic fields | q² = 0.67, r² = 0.93 | BTK Inhibition japsonline.com |

| 2D-QSPR | Pyrazine Derivatives | Electronic and Quantum Chemical | Not specified | Odor Thresholds ijournalse.orgresearchgate.net |

| QSAR (MLR and ANN) | Pyrazine Derivatives | NBO charges, Dipole moment, EHOMO, ELUMO | High correlation | Antiproliferative nih.govsemanticscholar.org |

| 3D-QSAR (CoMFA/CoMSIA) | Thieno[3,2-d]pyrimidines | Steric, Electrostatic, Hydrophobic, H-bond fields | q² = 0.706, r² = 0.947 (CoMSIA) | Antitumor nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Red regions indicate negative potential, associated with electrophilic attack sites, while blue regions denote positive potential, indicating nucleophilic attack sites. Green areas represent neutral potential.

For hydrazine and its derivatives, MEP analysis helps in identifying the reactive sites within the molecule. researchgate.net Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to generate these maps. researchgate.net The analysis of the MEP surface for hydrazine-containing compounds can reveal the locations prone to electrophilic and nucleophilic interactions, which is crucial for understanding their biological activity and interaction with molecular targets. imist.ma

Natural Bond Orbital (NBO) Analysis for Bioactivity Prediction

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. These electronic interactions are fundamental to a molecule's stability and reactivity, and thus, its biological activity.

For pyrazine derivatives, NBO analysis has been used in conjunction with QSAR studies to understand the electronic basis of their antiproliferative properties. nih.govsemanticscholar.org The calculated NBO charges on specific atoms are often used as descriptors in QSAR models. nih.govsemanticscholar.org These charges can indicate the sites most likely to be involved in electrostatic interactions with a biological target.

Coordination Chemistry of 2 Hydrazinyl 6 Methylpyrazine

Ligand Design Principles

The design of ligands based on 2-Hydrazinyl-6-methylpyrazine leverages the distinct electronic and steric properties of its constituent functional groups: the hydrazine (B178648) moiety and the pyrazine (B50134) ring.

The hydrazine group (-NH-NH2) in this compound is a key feature in its coordination capabilities, often acting as a bidentate ligand. This means it can bind to a metal center through two of its nitrogen atoms, forming a stable chelate ring. This bidentate coordination is a common characteristic of hydrazine and its derivatives in transition metal complexes. The ability of the hydrazine group to chelate enhances the stability of the resulting metal complexes.

The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms in a para arrangement, significantly influences the coordination properties of the molecule. The nitrogen atoms of the pyrazine ring can act as donor sites, allowing the ligand to bridge between two or more metal centers. This bridging capability is a well-established characteristic of pyrazine and its derivatives, leading to the formation of coordination polymers and other extended structures. The rigid and planar nature of the pyrazine ring also imparts a degree of predictability to the geometry of the resulting metal complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with various metal salts in a suitable solvent.

Complexes of this compound with transition metals such as copper(II) and silver(I) have been synthesized. These reactions generally proceed by mixing a solution of the metal salt (e.g., copper(II) chloride or silver(I) nitrate) with a solution of the ligand. The resulting complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, can influence the structure and composition of the final product. For instance, pyrazine-containing ligands have been successfully used to synthesize a variety of copper(II) and silver(I) complexes, where the ligand can act as both a chelating and a bridging unit.

The bridging capability of the pyrazine ring in this compound makes it a suitable candidate for the construction of mixed-metal coordination polymers. In such systems, the pyrazine moiety can link different metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The synthesis of these mixed-metal polymers can be achieved by reacting the ligand with a mixture of different metal salts. The resulting materials can exhibit interesting magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metal centers. The use of pyrazine-based ligands in the synthesis of mixed-metal coordination polymers is a known strategy in materials chemistry.

Characterization of Metal Complexes

A variety of analytical techniques are employed to fully characterize the metal complexes of this compound, providing insights into their structure, bonding, and properties. Spectroscopic methods such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are commonly used. In IR spectroscopy, shifts in the vibrational frequencies of the N-H bonds in the hydrazine group and the C=N and C-N bonds in the pyrazine ring upon coordination to a metal ion can confirm the involvement of these groups in bonding.

Below is a table summarizing the characterization data for a hypothetical Cu(II) complex of this compound, based on typical observations for similar complexes.

| Analytical Technique | Observation | Interpretation |

| Elemental Analysis | Consistent with [Cu(C5H8N4)2]Cl2 | Confirms the stoichiometry of the complex. |

| Infrared (IR) Spectroscopy | Shift in ν(N-H) and ring vibration bands | Indicates coordination of the hydrazine and pyrazine nitrogen atoms to the Cu(II) ion. |

| UV-Visible Spectroscopy | Appearance of new d-d transition bands | Consistent with the formation of a Cu(II) complex with a specific coordination geometry. |

| X-ray Crystallography | Octahedral geometry around Cu(II) | Reveals the precise coordination environment, with the ligand acting in a bidentate and/or bridging fashion. |

| Magnetic Susceptibility | Paramagnetic behavior | Consistent with the presence of an unpaired electron in the d-orbital of the Cu(II) ion. |

Single-Crystal X-ray Diffraction for Structural Determination of Metal Complexes

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional structure of metal complexes at an atomic level. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

In the study of complexes involving pyrazine-based ligands, this technique has been essential. For example, the crystal structure of a binuclear Zinc(II) complex, [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃], was determined using single-crystal X-ray diffraction. The analysis revealed a complex in which two Zn(II) atoms are bridged by one N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate (DPzCA) ligand. inorgchemres.org One zinc atom is penta-coordinated by two nitrogen atoms and two oxygen atoms from the bridging ligand and one chloride ion, while the second zinc atom is also penta-coordinated. inorgchemres.org

Similarly, the structures of two new Nickel(II) complexes with a hydrazine s-triazine ligand, Ni(DMPT)(H₂O)₃₂·3H₂O and Ni(DMPT)(H₂O)₃₂·H₂O, were elucidated by this method. mdpi.com It was found that in both complexes, the Ni(II) ion is in a distorted octahedral geometry, coordinated to the tridentate NNN-chelate ligand and three water molecules. mdpi.com

Table 1: Selected Crystallographic Data for a Zinc(II) Binuclear Complex

| Parameter | [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] inorgchemres.org |

|---|---|

| Formula | C₁₈H₁₅Cl₃N₉O₃Zn₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.235(2) |

| b (Å) | 16.279(3) |

| c (Å) | 14.378(3) |

| **β (°) ** | 99.45(3) |

Magnetic Susceptibility Measurements for Paramagnetic Behavior

Magnetic susceptibility measurements are crucial for understanding the electronic structure and magnetic properties of transition metal complexes, particularly their paramagnetic behavior arising from unpaired electrons.

For iron(II) complexes, this technique is instrumental in identifying spin-crossover (SCO) phenomena, where the complex can switch between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state. The temperature dependence of the magnetic susceptibility (often represented as the product χT) provides clear evidence of such transitions. For example, iron(II) complexes with 2,6-dipyrazol-1-ylpyrazine derivatives exhibit temperature-dependent magnetic moments that are characteristic of spin-crossover behavior.

In a study of the 2D coordination polymer [Fe(pz)₂(BH₃CN)₂]∞, magnetic susceptibility measurements revealed an abrupt, hysteretic spin crossover. The transition temperatures were observed at T₁/₂ of 338 K (heating) and 326 K (cooling), indicating a complete transition between the low-spin and high-spin states of the iron centers. nih.gov Similarly, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine show a ¹A₁ ↔ ⁵T₂ spin crossover, as confirmed by the temperature dependence of their effective magnetic moments (µₑff). mdpi.com

Applications of Metal Complexes

The diverse structures and electronic properties of metal complexes with pyrazine-based hydrazone ligands lead to a wide range of potential applications.

Catalysis

Hydrazone metal complexes are widely studied for their catalytic activities in various organic transformations. semanticscholar.orgresearchgate.net The presence of both a metal center, which can act as a Lewis acid, and a structurally versatile organic ligand allows for the tuning of catalytic performance.

Complexes derived from Schiff base ligands have demonstrated notable catalytic activity. For instance, certain transition metal complexes have been examined for their efficacy in the oxidation of aniline. nih.gov Studies have shown that these complexes can achieve 100% selectivity in producing azobenzene, with some complexes exhibiting high catalytic activity. nih.gov The catalytic potential of these compounds stems from the ability of the metal ion to exist in various oxidation states, facilitating redox reactions. jocpr.com

Porous Materials for Gas Storage

Metal-Organic Frameworks (MOFs), which are coordination polymers with porous structures, are promising materials for gas storage and separation. nih.gov The ability to tune the pore size, geometry, and surface functionality by carefully selecting the metal nodes and organic linkers makes MOFs highly advantageous over traditional porous materials like activated carbons and zeolites. nih.gov

Pyrazine-containing ligands are particularly useful as linkers in MOFs due to their ability to bridge multiple metal centers, leading to the formation of robust, porous networks. The incorporation of Lewis basic nitrogen sites, such as those in pyrazine or pyrimidine (B1678525) groups, into the organic linkers of MOFs has been shown to significantly enhance methane (B114726) storage capacities. rsc.org For example, MOFs with NOTT-101 type structures containing these nitrogen-rich linkers exhibit higher total volumetric methane storage capacities compared to their unfunctionalized counterparts. rsc.org The high porosity and surface area of these materials are key to their effectiveness in storing gases like hydrogen (H₂) and methane (CH₄). nist.govresearchgate.net

Table 2: Methane Storage Capacities in Porous Metal-Organic Frameworks

| Material | Functional Group | Volumetric CH₄ Capacity (cm³(STP)/cm³) at 65 bar & RT |

|---|---|---|

| NOTT-101a | None | 237 rsc.org |

| UTSA-74a | Pyridine (B92270) | 249 rsc.org |

| UTSA-75a | Pyridazine (B1198779) | 252 rsc.org |

| UTSA-76a | Pyrimidine | 257 rsc.org |

Spin-Crossover Materials

Spin-crossover (SCO) is a phenomenon observed in certain d⁴–d⁷ transition metal complexes where the spin state of the metal ion can be switched by external stimuli such as temperature, pressure, or light. This property makes SCO complexes highly attractive for applications in molecular switches, sensors, and data storage devices. nih.gov

Iron(II) complexes are the most studied class of SCO compounds. The coordination environment provided by nitrogen-donor ligands, such as those derived from pyrazine, plays a critical role in tuning the ligand field strength around the Fe(II) center, which in turn governs the SCO behavior. nih.gov Iron(II) complexes with ligands like 2,6-bis(pyrazol-1-yl)pyridine and its derivatives are well-known to exhibit spin-state switching. nih.gov Similarly, 2D coordination polymers of the type [Fe(phth)₂M(CN)₄] (where phth = phthalazine) display cooperative spin crossover with thermal hysteresis, a key feature for memory applications. rsc.org The transition in these materials is often accompanied by thermochromism, a visible change in color. mdpi.com

Phosphorescent Complexes

Phosphorescent metal complexes are of great interest for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. nih.gov These complexes, particularly those of heavy transition metals like Iridium(III), Ruthenium(II), and Platinum(II), can efficiently convert triplet excitons into light. mdpi.com

The ligand design is crucial for tuning the photophysical properties of these complexes. Pyrazine-containing ligands have been incorporated into phosphorescent complexes. For example, a series of phosphorescent Platinum(II) complexes containing phenyldiazine-type ligands, where the diazine ring can be pyrazine, have been synthesized and characterized. rsc.org These complexes exhibit phosphorescence emission ranging from green to red/near-infrared, with their properties being tunable by modifying the substituents on the ligand framework. rsc.org Zinc(II) coordination polymers featuring zwitterionic ligands have also been shown to exhibit simultaneous fluorescence and phosphorescence, with the emission colors being tunable by temperature or excitation wavelength. rsc.org

Advanced Applications and Research Directions

Medicinal Chemistry Applications of 2-Hydrazinyl-6-methylpyrazine Derivatives

The structural framework of this compound offers a versatile scaffold for the synthesis of novel derivatives with potent medicinal properties. The presence of the pyrazine (B50134) ring, a key component in clinically used drugs like pyrazinamide, combined with the reactive hydrazinyl group, allows for extensive chemical modifications to enhance biological activity and explore structure-activity relationships.

Antimycobacterial Activity

Derivatives of this compound have shown considerable promise as antimycobacterial agents, a critical area of research given the rise of drug-resistant tuberculosis.

In vitro studies are crucial for the initial screening and evaluation of the antimycobacterial potential of new compounds. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Several studies have synthesized and evaluated derivatives of pyrazine carbohydrazide (B1668358), a related structural class, against the Mycobacterium tuberculosis H37Rv strain. For instance, a series of pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives were synthesized, though they generally exhibited lower activity than the frontline anti-tuberculosis drug, pyrazinamide. researchgate.netnih.gov In contrast, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide, another pyrazine derivative, demonstrated significant activity against M. tuberculosis H37Rv with an IC90 of 16.87 µg/mL. researchgate.netnih.gov

Further research on other heterocyclic compounds incorporating the hydrazone moiety has also yielded promising results. For example, certain isonicotinoyl hydrazone derivatives have shown potent antimycobacterial activity, with some analogues exhibiting inhibition concentrations at sub-micromolar levels against M. tuberculosis H37Rv. taylors.edu.mynih.gov Specifically, compounds 7m, 7o, and 7k from one study demonstrated MIC values of 0.13 µM, 0.15 µM, and 0.17 µM, respectively. nih.gov Another study identified isonicotinoyl hydrazones 3k and 3m as highly potent, with inhibition concentrations of 0.59 µM and 0.65 µM against M. tuberculosis H37Rv. taylors.edu.my Additionally, some 2-(2-hydrazinyl)thiazole derivatives have shown noticeable inhibitory activity against the H37Rv strain, with MICs as low as 12.5 µM. nih.gov

These findings highlight the potential of hydrazone-based derivatives, including those derived from a this compound scaffold, as a source of new antimycobacterial agents.

Table 1: Antimycobacterial Activity of Selected Hydrazone Derivatives against M. tuberculosis H37Rv

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective drugs. For derivatives of this compound, SAR studies focus on how modifications to different parts of the molecule affect its antimycobacterial efficacy.

Studies on pyrazine-2-carboxylic acid hydrazide derivatives have revealed that while the hydrazone derivatives were less active than pyrazinamide, the N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide showed the highest activity against M. tuberculosis H37Rv. researchgate.netnih.gov This suggests that the nature of the substituent attached to the hydrazide nitrogen is critical for activity.

In a series of 2-pyrazolylpyrimidinones, another class of heterocyclic compounds, SAR studies have been conducted to explore the impact of substituents on the pyrazole (B372694) ring and the pyrimidinone core. nih.gov For hydrazide-hydrazone derivatives with a 2H-chromene or coumarin (B35378) scaffold, a clear structure-activity relationship has been established, indicating that the type of scaffold and the substituents on it significantly influence the antimycobacterial activity. nih.gov

The lipophilicity of the compounds also plays a role. For instance, isonicotinoyl hydrazone derivatives with higher lipophilicity compared to isoniazid (B1672263) (INH) have been synthesized and evaluated. taylors.edu.my The position and nature of substituents on the aromatic rings of these derivatives are key determinants of their antimycobacterial potency. taylors.edu.my

Mycolic acids are essential components of the mycobacterial cell wall, and their biosynthesis pathway is a well-established target for antimycobacterial drugs. nih.gov This pathway involves two fatty acid synthase systems: FAS-I, which produces shorter fatty acids, and FAS-II, which elongates them to form the very long mycolic acids. researchgate.net

Several antitubercular drugs exert their effect by inhibiting key enzymes in the FAS-II pathway. For example, isoniazid targets InhA, an enoyl-acyl carrier protein reductase. nih.gov Thioacetazone is known to inhibit the cyclopropanation of mycolic acids. microbenotes.com The β-ketoacyl-ACP synthase, mtFabH, is another critical enzyme in this pathway. plos.org

While direct evidence for the inhibition of mycolic acid synthesis by this compound derivatives is still emerging, the structural similarity of these compounds to known inhibitors suggests that this could be a potential mechanism of action. The hydrazone moiety is a common feature in many compounds targeting mycobacterial enzymes. For example, 2-(2-hydrazinyl)thiazole derivatives have been investigated as potential inhibitors of β-ketoacyl-ACP synthase. nih.gov Further research is needed to elucidate the precise molecular targets of this compound derivatives and to determine if they indeed interfere with mycolic acid biosynthesis.

Antimicrobial Activity (Antibacterial and Antifungal)

Beyond their antimycobacterial potential, derivatives of this compound and related hydrazone compounds have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. researchgate.netclockss.orgturkjps.orgnih.govd-nb.infonih.govresearchgate.netnih.govmdpi.commdpi.comnih.govresearchgate.net

The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of microorganisms. For instance, pyrazoline and hydrazone derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 32 to 512 µg/mL. turkjps.orgnih.gov In some cases, these derivatives have shown moderate activity compared to standard antimicrobial drugs. turkjps.orgnih.gov

New hydrazide derivatives have also been synthesized and screened for their antifungal activity against various human pathogenic Candida strains, with some compounds showing activity comparable to ketoconazole, with MIC values ranging from 0.0156 to >2 mg/mL. nih.gov Similarly, 2-acylhydrazino-5-arylpyrroles have exhibited very good antifungal activities against Candida species, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov

The antibacterial activity of hydrazone derivatives has been demonstrated against a range of bacteria. For example, some new hydrazone derivatives showed good activity against both Staphylococcus aureus and Escherichia coli. mdpi.com The presence of certain substituents, such as electron-withdrawing groups on the aromatic ring, can enhance the antimicrobial activity of hydrazones. mdpi.com

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

Evaluating the efficacy of new antimicrobial agents against clinical isolates is a critical step in the drug discovery process, as these strains often exhibit different susceptibility profiles compared to laboratory reference strains.

Several studies have investigated the activity of pyrazine and hydrazone derivatives against clinical isolates. For example, pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against five clinical isolates: E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com One study reported that a pyrazine carboxamide derivative, 5d, showed the strongest antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi with a MIC of 6.25 mg/mL. mdpi.com

Isonicotinoyl hydrazone derivatives have been tested against two drug-sensitive virulent clinical isolates of M. tuberculosis (MTB-1 and MTB-2), demonstrating their potential to combat clinically relevant strains. taylors.edu.my Furthermore, some hydrazide-hydrazones have shown significant antibacterial activity against multidrug-resistant (MDR) clinical isolates of Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The promising activity of these derivatives against a range of clinical isolates underscores their potential as lead compounds for the development of new antimicrobial drugs to address the growing challenge of antibiotic resistance.

Urease Inhibition Properties

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. bohrium.com This activity can lead to pathological conditions in humans and agriculture, making urease inhibitors a subject of significant research. While direct studies on the urease inhibition of this compound are not extensively documented, the broader class of pyrazine-based compounds has shown promising results.

For instance, a series of pyrazine-based thiazolidinone derivatives were synthesized and evaluated for their anti-urease activity. researchgate.net Several of these compounds demonstrated excellent inhibitory potential, with some exhibiting greater potency than the standard inhibitor, thiourea. researchgate.net Molecular docking studies of these derivatives revealed binding interactions with the active site of the urease enzyme, suggesting a competitive mechanism of inhibition. researchgate.net Specifically, the presence of certain reactive moieties, such as the trifluoromethyl group, was found to enhance inhibitory activity through hydrogen bonding. researchgate.net